molecular formula C7H10BNO2 B145822 (2,6-Dimethylpyridin-4-yl)boronic acid CAS No. 846548-44-5

(2,6-Dimethylpyridin-4-yl)boronic acid

Cat. No.: B145822
CAS No.: 846548-44-5
M. Wt: 150.97 g/mol
InChI Key: ALGDKINLACWIRM-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and a boronic acid group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with a variety of biological targets, particularly those possessing polyhydroxy motifs .

Mode of Action

Boronic acids, including (2,6-Dimethylpyridin-4-yl)boronic acid, form reversible covalent bonds with diols, a functional group found in many biological molecules . This allows them to interact with their targets in a dynamic and reversible manner, which can be advantageous in many biochemical contexts.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that this compound may play a role in synthetic chemistry applications rather than in biological pathways.

Pharmacokinetics

The compound is recommended to be stored under -20°c in an inert atmosphere , suggesting that it may be sensitive to environmental conditions, which could impact its bioavailability.

Result of Action

As mentioned earlier, its primary use is in synthetic chemistry applications, particularly in Suzuki-Miyaura coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored under -20°C in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dimethylpyridin-4-yl)boronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2,6-dimethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDKINLACWIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634890
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846548-44-5
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethylpyridin-4-yl)boronic acid
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Synthesis routes and methods

Procedure details

4-Bromo-2,6-dimethyl-pyridine (910 mg, 4.9 mmol) and triisopropyl borate (2.3 mL, 10 mmol) in THF (10 mL) were cooled in a −78° C. bath. BuLi (2.7 M, 7 mL) was added in drop wise. After 3 hrs, the bath was removed. The reaction was acidified with 1N HCl till pH=1. The separated aqueous layer was neutralized with NaOH and subsequently extracted with ethyl acetate. A crude white solid was obtained (800 mg) as the title compound.
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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